硅化铪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

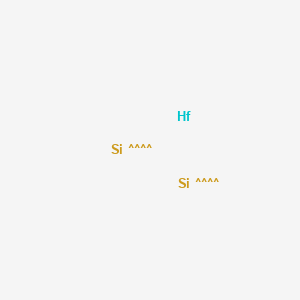

Hafnium silicide is a useful research compound. Its molecular formula is HfSi2 and its molecular weight is 234.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hafnium silicide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium silicide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

半导体中的高K介电材料

硅化铪因其作为半导体器件中高k介电材料的潜力而受到研究。寻找传统SiO_2作为栅介电材料的替代品,导致了对Hf基氧化物和硅化物的探索。 硅化铪能够与硅衬底形成清晰的界面,使其适用于器件应用,特别是随着行业向小型化和低功耗、高频器件发展 .

形成动力学和结构分析

硅化铪的形成动力学及其结构特性对于理解其在各种应用中的行为至关重要。研究表明,HfSi_2在高于550°C的退火温度下开始结晶。 这些知识对于需要精确结构特征的薄膜和涂层的受控制造至关重要 .

电接触和互连

硅化铪因其优异的导电性和稳定性而被用于生产电接触和互连。它在各种电子元件中用作欧姆接触、肖特基势垒接触和局部互连。 其在高温下的稳定性和与硅技术的兼容性使其成为微电子行业中一种宝贵的材料 .

热电材料

该化合物的独特特性使其成为高温热电材料的候选者。热电材料将温差直接转换为电电压,反之亦然。 硅化铪能够在高温下保持性能,这对于发电和制冷应用是有利的 .

薄膜涂层

硅化铪因其保护性能和热稳定性而被用于薄膜涂层。这些涂层应用于各种表面,以增强耐磨性、降低摩擦和提高耐腐蚀性。 这些涂层在材料经受极端温度和腐蚀性物质的恶劣环境中特别有用 .

光伏材料

由于其电气特性,硅化铪也正在被探索用作光伏应用的材料。 其在太阳能电池中的应用有可能提高效率和稳定性,从而有助于开发更耐用、更具成本效益的太阳能解决方案 .

安全和危害

未来方向

Hafnium diboride ceramics with additions of 15 vol.% MoSi2 or 15 vol.% SiC or a combined addition of 15 vol.% SiC and 5 vol.% WC were produced by hot pressing in the range 1800–2000°C . The highest oxidation resistance was acquired by the HfB2–15 vol.% MoSi2 composite, where the oxidation rate did not exceed 1 mg/cm2∙h because a dense and homogeneous HfSiO4 layer developed on the surface .

作用机制

Target of Action

Hafnium silicide (HfSi2), also known as Hafnium disilicide, is a transition metal silicide . Its primary targets are silicon (Si) substrates, where it forms a stable phase upon reaction . This compound is used in cermets, high-temperature oxidation-resistant coatings, high-temperature structural materials, and in the aviation and aerospace fields .

Mode of Action

Hafnium silicide interacts with its targets through a solid-state reaction. Thick and thin films of Hf are evaporated onto bare and oxidized Si substrates. Upon annealing to 1000°C, films of HfSi2 are formed after reaction times that depend on the surface condition of the substrate before deposition . The chemical state of the reacted surfaces is characterized using x-ray photoelectron spectroscopy, and the shifts in binding energy upon silicide formation are recorded .

Biochemical Pathways

These films are used in ultra-large scale integrated (ULSI) circuits, serving as the gate oxide of field-effect transistors .

Pharmacokinetics

The reaction initiates at the Hf/Si interface, and the thickness of the HfSi increases proportional to the square root of time .

Result of Action

The result of Hafnium silicide’s action is the formation of a stable phase of HfSi2 on silicon substrates. This compound exhibits unique physical and chemical properties, making it useful in various applications. For instance, it can be used as an Hf source for in-situ synthesis of HfC, enhancing the erosion resistance of the matrix and making up for defects after ablation .

Action Environment

The action of Hafnium silicide is influenced by environmental factors such as temperature and the condition of the Si substrate. For instance, the formation of HfSi2 films occurs upon annealing to 1000°C . The reaction times depend on the surface condition of the substrate before deposition . Furthermore, the oxidation resistance of Hafnium silicide makes it suitable for use in high-temperature environments .

属性

InChI |

InChI=1S/Hf.2Si |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRSDLOICOIGRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si].[Si].[Hf] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12401-56-8 |

Source

|

| Record name | Hafnium silicide (HfSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12401-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium silicide (HfSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the mechanical properties of Hafnium disilicide and how do they relate to its potential applications?

A1: Hafnium disilicide exhibits a high degree of hardness, as demonstrated by its Vickers hardness of 6.9 ± 0.1 GPa []. Additionally, it displays significant thermal stability in air, remaining stable up to 1163 K []. This combination of hardness and thermal stability suggests its suitability for applications requiring robust, high-temperature resistant materials, such as in high-performance electronics or aerospace engineering.

Q2: How does the bonding structure of Hafnium disilicide differ from that of Hafnium monosilicide (HfSi)?

A2: X-ray photoelectron spectroscopy (XPS) analysis reveals distinct binding energies for Hf 4f7/2 in Hafnium disilicide and Hafnium monosilicide. HfSi2 exhibits a binding energy of 15.0 eV, while HfSi shows a slightly lower binding energy of 14.8 eV []. This difference suggests a change in the electronic environment surrounding Hafnium atoms due to the different stoichiometries and bonding arrangements in these two silicides. Further investigation into these electronic structure variations could provide insights into their respective physical and chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol](/img/structure/B77748.png)